An In-depth Technical Guide to the Structure of 2,6-di-O-methyl-beta-cyclodextrin
An In-depth Technical Guide to the Structure of 2,6-di-O-methyl-beta-cyclodextrin
This technical guide provides a comprehensive overview of the structure of 2,6-di-O-methyl-beta-cyclodextrin (DIMEB), a derivative of beta-cyclodextrin. This document is intended for researchers, scientists, and professionals in drug development who utilize cyclodextrins in their work.
Core Structure and Chemical Composition
2,6-di-O-methyl-beta-cyclodextrin is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked in a ring by α-1,4-glycosidic bonds.[1] The defining feature of this derivative is the methylation of the hydroxyl groups at the C2 and C6 positions of each glucose residue.[2] This specific methylation pattern imparts distinct physicochemical properties compared to its parent molecule, beta-cyclodextrin, and other methylated cyclodextrins.
The general structure results in a truncated cone or torus shape, with the primary hydroxyl groups (at C6) located on the narrower rim and the secondary hydroxyl groups (at C2 and C3) on the wider rim. In the case of DIMEB, the C6 hydroxyls are replaced by methoxy groups, as are the C2 hydroxyls. The C3 hydroxyl groups remain unmodified, lining the wider opening of the cavity.[3] This arrangement creates a hydrophobic inner cavity and a more hydrophilic exterior, a key feature for its primary application as a complexing agent for lipophilic molecules.[4]
The chemical formula for heptakis(2,6-di-O-methyl)-β-cyclodextrin is C₅₆H₉₈O₃₅, and it has a molecular weight of approximately 1331.36 g/mol .[5][6]
Caption: Chemical structure of a single methylated glucose unit and the overall toroidal shape of 2,6-di-O-methyl-beta-cyclodextrin.
Quantitative Structural and Physicochemical Data
The structural and physicochemical properties of 2,6-di-O-methyl-beta-cyclodextrin are summarized in the table below. These parameters are crucial for understanding its behavior in solution and its interaction with guest molecules.
| Property | Value |
| Molecular Formula | C₅₆H₉₈O₃₅[5] |
| Molecular Weight | 1331.36 g/mol [1] |
| Appearance | White to faintly yellow crystalline powder[7] |
| Melting Point | 299-305 °C (decomposes) |
| Solubility in Water (25 °C) | > 50 g / 100 cm³ |
| Optical Rotation [α]D²⁵ | +155° to +165° (c=1, water) |
| Cavity Height | ~7.9 Å |
| Internal Cavity Diameter | ~6.0-6.5 Å |
| External Diameter | ~15.4 Å |
Experimental Protocols
Synthesis of 2,6-di-O-methyl-beta-cyclodextrin
The synthesis of DIMEB is typically achieved through the selective methylation of beta-cyclodextrin. Several methods exist, with variations in the methylating agent, base, and solvent.[8] A common laboratory-scale procedure is outlined below.[9][10][11]
Materials:
-
β-Cyclodextrin (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH, powdered) or Barium Hydroxide and Barium Oxide[11]
-
Dimethyl sulfate (DMS)
-
Ammonia solution (aqueous)
-
Chloroform
-
Methanol
Procedure:
-
Dissolution: Dissolve anhydrous β-cyclodextrin in anhydrous DMF in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Add powdered sodium hydroxide to the solution and stir vigorously. The amount of base is critical for selective methylation.
-
Methylation: Cool the suspension to 0-5 °C in an ice bath. Add dimethyl sulfate dropwise to the stirred suspension while maintaining the low temperature. The reaction is typically stirred for several hours at this temperature.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of aqueous ammonia solution to decompose excess dimethyl sulfate.
-
Precipitation and Filtration: Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the crude product. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product is often a mixture of methylated cyclodextrins. Purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water) or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of 2,6-di-O-methyl-beta-cyclodextrin.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of DIMEB. Both ¹H and ¹³C NMR are employed.
Sample Preparation:
-
Dissolve 5-10 mg of the purified DIMEB in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[12][13]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts (in D₂O):
-
H1 (anomeric protons): ~5.1 ppm (doublet)
-
H2, H3, H4, H5, H6 (ring protons): ~3.2-4.0 ppm (complex multiplet region)
-
-OCH₃ (at C2): ~3.4-3.5 ppm (singlet)
-
-OCH₃ (at C6): ~3.6-3.7 ppm (singlet)
-
-
Integration of the methyl proton signals relative to the anomeric proton signal can be used to confirm the degree of substitution.
¹³C NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Expected Chemical Shifts (in DMSO-d₆): [9]
-
C1: ~101.3 ppm
-
C2: ~83.6 ppm
-
C3: ~73.1 ppm
-
C4: ~82.1 ppm
-
C5: ~70.9 ppm
-
C6: ~71.4 ppm
-
-OCH₃ (at C2): ~60.3 ppm
-
-OCH₃ (at C6): ~58.7 ppm
-
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of DIMEB and to assess the distribution of different methylated species in a sample.
Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Introduce the sample into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Ion: The primary ion observed will be the sodium adduct [M+Na]⁺ at m/z ≈ 1354.3. Adducts with other cations (e.g., K⁺) may also be present.
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of DIMEB in the solid state, including the conformation of the glucose units and the overall torus shape.
Protocol:
-
Crystal Growth: Grow single crystals of DIMEB suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide atomic coordinates and allow for the detailed analysis of bond lengths, bond angles, and molecular packing. Crystal structures of DIMEB often reveal a round shape stabilized by intramolecular O-3-H···O-2 hydrogen bonds between adjacent glucose units.[14]
References
- 1. mpbio.com [mpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN | 51166-71-3 [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. scbt.com [scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]
- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 11. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
